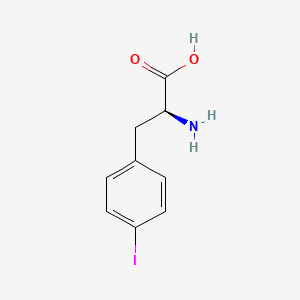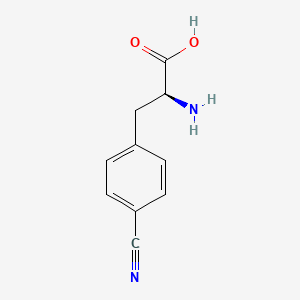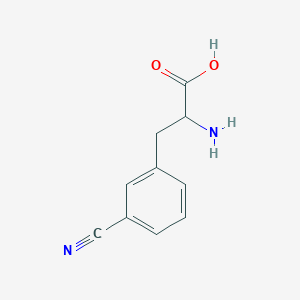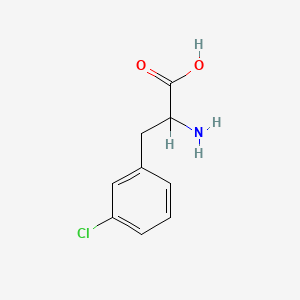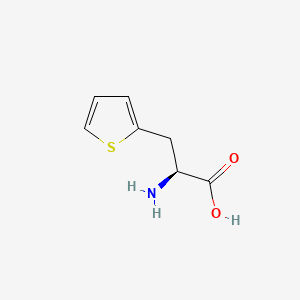
Dde-Lys(Fmoc)-OH
Vue d'ensemble
Description
Dde-Lys(Fmoc)-OH is a derivative of lysine, a common amino acid found in proteins. It is used in the synthesis of peptides, and has a wide range of applications in the scientific research field.
Applications De Recherche Scientifique
Synthesis of Fluorescein-Labelled Peptides
Dde-Lys(Fmoc)-OH is used in the microwave-assisted synthesis of fluorescein-labelled peptides, particularly useful in biological evaluation. For example, it has been applied in the efficient synthesis of carboxyfluorescein-labelled dimannosylated peptides (Kowalczyk et al., 2009).
Peptide Labeling
This compound is used in strategies for synthesizing labeled peptides, such as biotin-labeled peptides for various research purposes, including peptide trafficking and binding studies (Bibbs et al., 2000).
Orthogonal Protecting Group for Solid-Phase Peptide Synthesis
It serves as an orthogonal protecting group in solid-phase peptide synthesis. This application is illustrated in the synthesis of biologically relevant cyclic peptides (Staderini et al., 2018).
Synthesis of Branched Phosphopeptides
Utilized in the synthesis of branched peptides, this compound has been applied in the creation of ligands for specific protein domains (Xu et al., 2004).
Post-Synthetic Labeling of Peptide Nucleic Acids
This compound is instrumental in the synthesis of peptide nucleic acid (PNA) FRET probes, allowing for the attachment of reporter groups to PNA (Oquare & Taylor, 2008).
Synthesis of Glycopeptides as Immunological Probes
this compound is utilized in the synthesis of fluorescently labelled glycopeptides, which are valuable in the development of cancer vaccines (Lee et al., 2010).
Improving Bioactivity of Neuropeptides
It has been used in conjugation with polyamines to improve the bioactivity of neuropeptides, demonstrating its application in drug development (Zhang et al., 2009).
Quasi-Orthogonal Protecting Group
this compound acts as a quasi-orthogonal protecting group in peptide synthesis, useful for creating complex peptide structures (Wilhelm et al., 2002).
Mécanisme D'action
Target of Action
Dde-Lys(Fmoc)-OH is a derivative of the amino acid lysine, which is used in the synthesis of peptides . The primary targets of this compound are the peptide chains that are being synthesized. It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein.
Mode of Action
This compound operates by providing a protected form of the amino acid lysine that can be incorporated into a growing peptide chain . The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amino end of the lysine, while the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group protects the side chain . These protecting groups prevent unwanted reactions during peptide synthesis. Once the this compound has been incorporated into the peptide chain, the protecting groups can be selectively removed to allow further reactions to occur .
Biochemical Pathways
The incorporation of this compound into a peptide chain and the subsequent removal of its protecting groups are key steps in the biochemical pathway of peptide synthesis . The exact pathways affected will depend on the specific peptide being synthesized. The downstream effects include the formation of peptide bonds and the growth of the peptide chain.
Result of Action
The result of the action of this compound is the successful incorporation of a lysine residue into a peptide chain with the correct stereochemistry . This allows for the synthesis of peptides with a high degree of control over their sequence and structure.
Action Environment
The action of this compound is typically carried out in a controlled laboratory environment. Factors such as temperature, pH, and the presence of other reagents can influence the efficiency of peptide synthesis . The stability of this compound under these conditions is crucial for its efficacy as a reagent in peptide synthesis.
Propriétés
IUPAC Name |
(2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N2O6/c1-19(28-26(34)16-31(2,3)17-27(28)35)33-25(29(36)37)14-8-9-15-32-30(38)39-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,24-25,34H,8-9,14-18H2,1-3H3,(H,32,38)(H,36,37)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGADLBSAXYSSH-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=N[C@@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679793 | |
| Record name | N~2~-[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl]-N~6~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
156648-40-7 | |
| Record name | N~2~-[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl]-N~6~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Lysine, N2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]-N6-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: Why is Dde-Lys(Fmoc)-OH used specifically in the synthesis of Suo Malu peptide?
A1: Suo Malu peptide likely contains multiple lysine residues. This compound allows for the selective introduction and protection of lysine residues during solid-phase peptide synthesis.
Q2: What are the advantages of using this compound in combination with microwave-assisted synthesis in this specific process?
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Amino-3-[4-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B613261.png)

